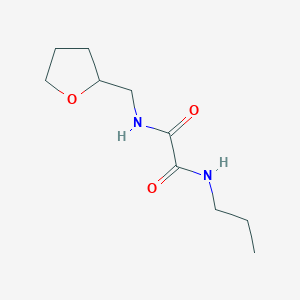
N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride
Descripción general
Descripción
N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride, also known as ABP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. ABP has been found to have various biochemical and physiological effects, making it a promising candidate for research in the fields of neuroscience and cancer biology.
Mecanismo De Acción
The mechanism of action of N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride involves the inhibition of MAO-B activity and induction of apoptosis in cancer cells. MAO-B is an enzyme that breaks down dopamine, a neurotransmitter that is involved in the regulation of movement, mood, and reward. By inhibiting MAO-B activity, this compound may increase dopamine levels in the brain, which could have therapeutic implications for neurodegenerative diseases such as Parkinson's disease. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of MAO-B activity, induction of apoptosis in cancer cells, and increased dopamine levels in the brain. In addition, this compound has been found to have antioxidant properties and to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride for lab experiments is its specificity for MAO-B inhibition and induction of apoptosis in cancer cells. This specificity allows researchers to study the effects of this compound on these specific pathways without affecting other pathways in the cell. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride. One direction is the development of this compound derivatives with improved specificity and reduced toxicity. Another direction is the investigation of the effects of this compound on other pathways in the cell, such as the regulation of gene expression. Additionally, the therapeutic potential of this compound for the treatment of neurodegenerative diseases and cancer should be further explored through preclinical and clinical studies.
Aplicaciones Científicas De Investigación
N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride has been found to have potential therapeutic applications in the fields of neuroscience and cancer biology. In neuroscience, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. This inhibition of MAO-B activity may have implications for the treatment of neurodegenerative diseases such as Parkinson's disease. In cancer biology, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
N-(2-acetyl-1-benzofuran-3-yl)-2-piperidin-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c1-12(20)17-16(13-7-3-4-8-14(13)22-17)18-15(21)11-19-9-5-2-6-10-19;/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPMAEGKZWLTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3983268.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3983276.png)
![2-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-6-methylpyridin-3-ol](/img/structure/B3983284.png)

![N-(2-ethylhexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3983309.png)




![3,4-dimethoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B3983338.png)